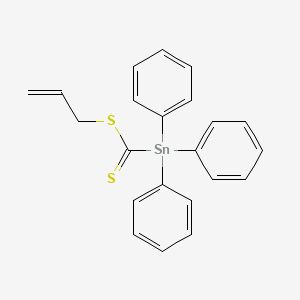
Prop-2-en-1-yl triphenylstannanecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with a suitable dithiocarbamate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl triphenylstannanecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or disulfide derivatives.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new organotin compounds with different functional groups .
Scientific Research Applications
Prop-2-en-1-yl triphenylstannanecarbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: This compound is used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl triphenylstannanecarbodithioate involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Prop-2-en-1-yl triphenylstannanecarbodithioate include other organotin compounds such as:
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Uniqueness
This compound is unique due to its specific dithiocarbamate ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other organotin compounds may not be as effective .
Properties
CAS No. |
79634-85-8 |
|---|---|
Molecular Formula |
C22H20S2Sn |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
prop-2-enyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C4H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-3-6-4-5;/h3*1-5H;2H,1,3H2; |
InChI Key |
QPMOJRQGZASUST-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















